

Spectroscopic Profile of 1-bromo-2-methylpropan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Bromo-2-methylpropan-2-amine*

Cat. No.: *B13300167*

[Get Quote](#)

For Immediate Release

This technical guide presents a detailed analysis of the predicted spectral data for **1-bromo-2-methylpropan-2-amine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. Due to a lack of publicly available experimental spectra for this specific compound, this guide is based on established spectroscopic principles and data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for **1-bromo-2-methylpropan-2-amine**. These predictions are derived from the analysis of its structural features: a primary amine, a quaternary carbon, two methyl groups, and a brominated methylene group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 3.3 - 3.5	Singlet	2H	-CH ₂ Br
~ 1.5 - 2.0 (broad)	Singlet	2H	-NH ₂
~ 1.2 - 1.4	Singlet	6H	-C(CH ₃) ₂

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 55 - 65	-C(CH ₃) ₂
~ 45 - 55	-CH ₂ Br
~ 25 - 35	-C(CH ₃) ₂

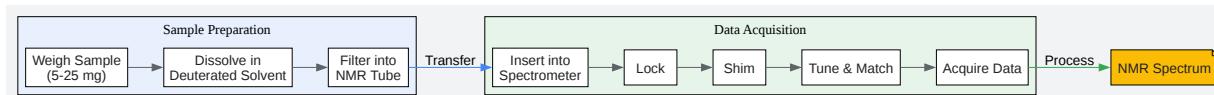
Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium, Broad	N-H stretch (primary amine, two bands)[1]
2850 - 3000	Medium-Strong	C-H stretch (alkyl)
1550 - 1650	Medium	N-H bend (scissoring)[2]
1365 - 1385	Medium-Strong	C-H bend (gem-dimethyl, characteristic doublet)
1000 - 1250	Medium	C-N stretch (aliphatic amine)[2]
600 - 700	Strong	C-Br stretch

Mass Spectrometry (MS)

Predicted Fragmentation Data (Electron Ionization - EI)

m/z Ratio	Proposed Fragment	Notes
151/153	$[\text{C}_4\text{H}_{10}\text{BrN}]^{+\bullet}$	Molecular ion ($\text{M}^{+\bullet}$), showing M and M+2 isotope pattern for Bromine.
136/138	$[\text{C}_3\text{H}_7\text{BrN}]^{+\bullet}$	Loss of a methyl group ($\bullet\text{CH}_3$).
72	$[\text{C}_4\text{H}_{10}\text{N}]^+$	Loss of a bromine radical ($\bullet\text{Br}$).
58	$[\text{C}_3\text{H}_8\text{N}]^+$	Alpha-cleavage, loss of $\bullet\text{CH}_2\text{Br}$. Likely base peak.
43	$[\text{C}_3\text{H}_7]^+$	Isopropyl cation.


Experimental Protocols

The following sections detail standard methodologies for the acquisition of spectral data for a compound such as **1-bromo-2-methylpropan-2-amine**.

NMR Spectroscopy

A solution of the analyte is prepared in a deuterated solvent for NMR analysis.

- **Sample Preparation:** Accurately weigh 5-25 mg of the compound for ^1H NMR (or 20-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , D_2O , DMSO-d_6).^[3] The solution should be homogeneous.
- **Filtration:** To ensure spectral quality by removing particulate matter which can distort the magnetic field, filter the sample solution through a Pasteur pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube.
- **Referencing:** An internal standard, such as tetramethylsilane (TMS), is often used for chemical shift calibration, providing a reference signal at 0.0 ppm.^{[4][5]}
- **Data Acquisition:** The NMR tube is placed in the spectrometer. The experiment involves locking onto the solvent's deuterium signal, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus, and acquiring the data using an appropriate pulse sequence.^[3]

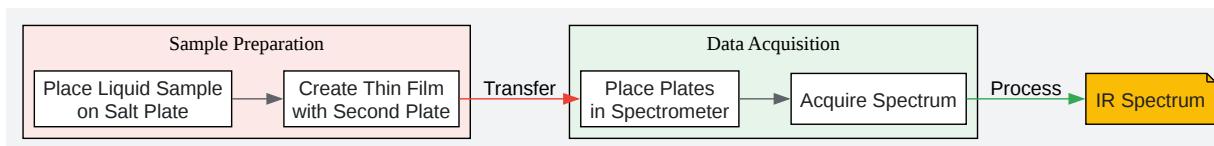

[Click to download full resolution via product page](#)

Diagram 1: General workflow for an NMR experiment.

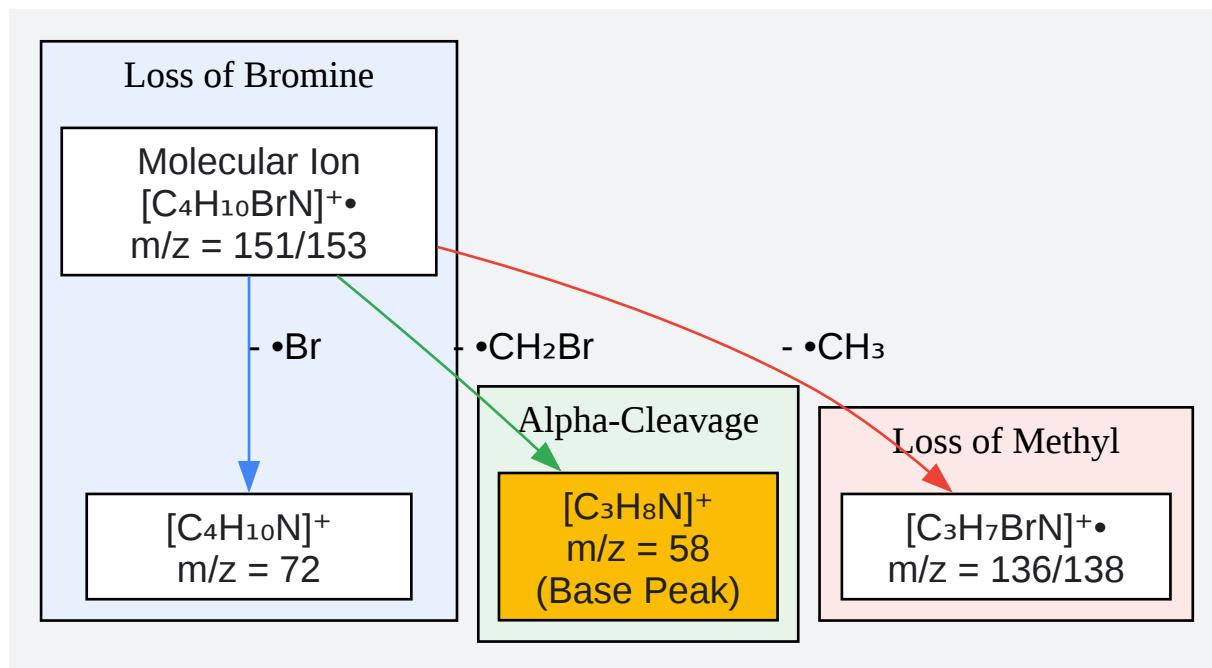
IR Spectroscopy

For a liquid sample, the thin-film method is straightforward and commonly used.

- **Sample Preparation:** If the compound is a solid, it can be dissolved in a volatile solvent like methylene chloride to create a concentrated solution.^[6] For liquids, the neat (pure) sample is used.
- **Application:** Place one or two drops of the liquid sample between two polished salt plates (e.g., NaCl or KBr).^[7] Press the plates together to form a thin liquid film, ensuring no air bubbles are trapped.
- **Data Acquisition:** Place the salt plate assembly into the sample holder of the IR spectrometer.
- **Analysis:** Acquire the spectrum. The instrument passes infrared radiation through the sample and a detector measures the transmitted energy as a function of wavenumber.

[Click to download full resolution via product page](#)

Diagram 2: Workflow for acquiring a thin-film IR spectrum.


Mass Spectrometry

Electron Ionization (EI) is a common technique for volatile, small organic molecules.

- Sample Introduction: The sample is introduced into the instrument, often after separation by Gas Chromatography (GC), and vaporized in a vacuum.[8]
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[9][10] This process ejects an electron from the molecule, creating a positively charged molecular ion ($M^{+\bullet}$).
- Fragmentation: The molecular ion is often unstable and fragments into smaller, charged ions and neutral species. These fragmentation patterns are characteristic of the molecule's structure.[8]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio. [8][11]
- Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.[11]

Visualization of Predicted Fragmentation

The fragmentation of **1-bromo-2-methylpropan-2-amine** in an EI-MS experiment is predicted to be dominated by two primary pathways: the loss of the bromine radical and alpha-cleavage adjacent to the nitrogen atom.

[Click to download full resolution via product page](#)

Diagram 3: Predicted major fragmentation pathways for **1-bromo-2-methylpropan-2-amine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. webassign.net [webassign.net]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-bromo-2-methylpropan-2-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13300167#spectral-data-for-1-bromo-2-methylpropan-2-amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com